Cas no 2307758-74-1 (rac-tert-butyl (2R,3R)-2-methylpiperidine-3-carboxylate, cis)

rac-tert-butyl (2R,3R)-2-methylpiperidine-3-carboxylate, cis 化学的及び物理的性質
名前と識別子
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- 3-Piperidinecarboxylic acid, 2-methyl-, 1,1-dimethylethyl ester, (2R,3R)-rel-
- rac-tert-butyl (2R,3R)-2-methylpiperidine-3-carboxylate, cis
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- MDL: MFCD29764285
- インチ: 1S/C11H21NO2/c1-8-9(6-5-7-12-8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3/t8-,9-/m1/s1
- InChIKey: WCPOCOGPKKHOIS-RKDXNWHRSA-N
- ほほえんだ: N1CCC[C@@H](C(OC(C)(C)C)=O)[C@H]1C
rac-tert-butyl (2R,3R)-2-methylpiperidine-3-carboxylate, cis 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-257085-0.25g |
rac-tert-butyl (2R,3R)-2-methylpiperidine-3-carboxylate |
2307758-74-1 | 95% | 0.25g |
$216.0 | 2024-06-18 | |
Enamine | EN300-257085-1.0g |
rac-tert-butyl (2R,3R)-2-methylpiperidine-3-carboxylate |
2307758-74-1 | 95% | 1.0g |
$528.0 | 2024-06-18 | |
Enamine | EN300-257085-10g |
rac-tert-butyl (2R,3R)-2-methylpiperidine-3-carboxylate, cis |
2307758-74-1 | 95% | 10g |
$2269.0 | 2023-09-14 | |
Enamine | EN300-257085-1g |
rac-tert-butyl (2R,3R)-2-methylpiperidine-3-carboxylate, cis |
2307758-74-1 | 95% | 1g |
$528.0 | 2023-09-14 | |
Aaron | AR0291TV-5g |
rac-tert-butyl(2R,3R)-2-methylpiperidine-3-carboxylate,cis |
2307758-74-1 | 95% | 5g |
$2129.00 | 2025-02-17 | |
Aaron | AR0291TV-500mg |
rac-tert-butyl(2R,3R)-2-methylpiperidine-3-carboxylate,cis |
2307758-74-1 | 95% | 500mg |
$585.00 | 2025-02-17 | |
Aaron | AR0291TV-1g |
rac-tert-butyl(2R,3R)-2-methylpiperidine-3-carboxylate,cis |
2307758-74-1 | 95% | 1g |
$751.00 | 2025-02-17 | |
Aaron | AR0291TV-250mg |
rac-tert-butyl(2R,3R)-2-methylpiperidine-3-carboxylate,cis |
2307758-74-1 | 95% | 250mg |
$322.00 | 2025-02-17 | |
1PlusChem | 1P0291LJ-250mg |
rac-tert-butyl(2R,3R)-2-methylpiperidine-3-carboxylate,cis |
2307758-74-1 | 95% | 250mg |
$320.00 | 2024-05-24 | |
1PlusChem | 1P0291LJ-1g |
rac-tert-butyl(2R,3R)-2-methylpiperidine-3-carboxylate,cis |
2307758-74-1 | 95% | 1g |
$715.00 | 2024-05-24 |
rac-tert-butyl (2R,3R)-2-methylpiperidine-3-carboxylate, cis 関連文献
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
rac-tert-butyl (2R,3R)-2-methylpiperidine-3-carboxylate, cisに関する追加情報
Introduction to rac-tert-butyl (2R,3R)-2-methylpiperidine-3-carboxylate, cis (CAS No. 2307758-74-1)
Rac-tert-butyl (2R,3R)-2-methylpiperidine-3-carboxylate, cis (CAS No. 2307758-74-1) is a chiral compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential applications. This compound belongs to the class of piperidine derivatives, which are widely studied for their diverse biological activities and therapeutic potential.
The cis configuration of this compound is particularly noteworthy, as it can influence the compound's reactivity and biological activity. The presence of the tert-butyl group and the methyl substituent on the piperidine ring further adds to its complexity and versatility. These structural features make it an attractive candidate for various synthetic transformations and as a building block in the development of novel pharmaceuticals.
In recent years, there has been a growing interest in chiral compounds due to their importance in asymmetric synthesis and drug development. The cis configuration of rac-tert-butyl (2R,3R)-2-methylpiperidine-3-carboxylate is particularly relevant in this context, as it can be used to create enantiomerically pure compounds through chiral resolution or asymmetric synthesis techniques. This is crucial for developing drugs with improved efficacy and reduced side effects.
The synthesis of rac-tert-butyl (2R,3R)-2-methylpiperidine-3-carboxylate, cis typically involves multi-step processes that require precise control over reaction conditions to ensure the desired stereochemistry. One common approach is the use of chiral catalysts or auxiliaries to achieve high enantioselectivity. Recent advancements in catalytic asymmetric synthesis have significantly improved the efficiency and yield of such reactions, making it more feasible to produce this compound on a larger scale.
From a biological perspective, rac-tert-butyl (2R,3R)-2-methylpiperidine-3-carboxylate, cis has shown promising activity in various assays. Studies have indicated that piperidine derivatives can modulate neurotransmitter systems and have potential applications in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, these compounds have been explored for their anti-inflammatory and analgesic properties.
In the realm of medicinal chemistry, rac-tert-butyl (2R,3R)-2-methylpiperidine-3-carboxylate, cis has been used as a key intermediate in the synthesis of several drug candidates. For example, it has been employed in the development of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) active compounds. The ability to fine-tune the structure of this compound through chemical modifications allows researchers to optimize its pharmacological profile for specific therapeutic targets.
Moreover, the stability and solubility properties of rac-tert-butyl (2R,3R)-2-methylpiperidine-3-carboxylate, cis are important considerations for its practical application. Researchers have investigated various strategies to enhance these properties, such as salt formation or prodrug approaches. These efforts aim to improve the bioavailability and pharmacokinetic behavior of the compound, making it more suitable for clinical use.
The safety profile of rac-tert-butyl (2R,3R)-2-methylpiperidine-3-carboxylate, cis is another critical aspect that has been extensively studied. Preclinical toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations. However, as with any new chemical entity, thorough safety evaluations are necessary before advancing to clinical trials.
In conclusion, rac-tert-butyl (2R,3R)-2-methylpiperidine-3-carboxylate, cis (CAS No. 2307758-74-1) is a versatile and promising compound with significant potential in both academic research and pharmaceutical development. Its unique structural features and biological activities make it an important focus for ongoing studies aimed at advancing our understanding of piperidine derivatives and their applications in medicine.
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